Calcium nitrite

Vue d'ensemble

Description

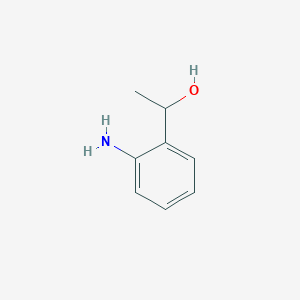

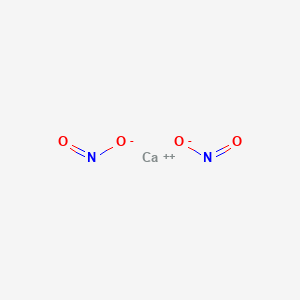

Calcium nitrite, represented by the chemical formula Ca(NO2)2 or CaN2O4, is an odorless white or light yellowish deliquescent powder . It is a calcium salt and an ionic compound . It is very soluble in water and slightly soluble in alcohol .

Synthesis Analysis

Calcium nitrite can be prepared in solution by reacting silver nitrite with calcium chloride . Another method involves reacting hydrated lime with NOX gas, which typically comes from a nitric acid plant . At the acid plant, ammonia is burned to produce the NOX gas for acid as well as calcium nitrite .

Molecular Structure Analysis

The chemical formula for calcium nitrite is Ca(NO2)2 . This formula indicates that the compound contains two nitrite anions for every calcium cation . The structure of Ca(NO2)2 is composed of Ca2+ and NO2- . The Ca2+ ions are located at the center of the crystal lattice, while the NO2- ions surround them .

Chemical Reactions Analysis

Calcium nitrite reacts with oxygen to form calcium nitrate . The reaction is as follows: Ca(NO2)2 + O2 = Ca(NO3)2 .

Physical And Chemical Properties Analysis

At room temperature and pressure, calcium nitrite is an odorless white or light yellowish powder . It is freely soluble in water with a density of 2.26 g/cm3 . Its melting point is of 390 °C and it is stable under ordinary conditions of use and storage . It is also characterized for its strong oxidizing character .

Applications De Recherche Scientifique

1. Improving Mechanical Properties and Microstructure of Early-Age Frozen Cement Paste Calcium Nitrite (CN) has been found to improve the mechanical properties and microstructures of early-frozen cement paste . Cement pastes containing 1%, 1.5%, 2%, 2.5%, and 3% CN were prepared and tested under different conditions . The addition of 1.5% CN could promote cement hydration and enhance slurry densification, thereby increasing the compressive strength, ultrasonic pulse velocity, and electrical resistivity of the slurry .

2. Enhancing the Early Freezing Resistance of Cement Slurry CN has a positive effect on the early freezing resistance of the slurry . However, when the CN dosage exceeded 1.5%, the internal structure of the slurry was loose and porous due to the generation of a large amount of nitrite–AFm, which negatively affects the properties of the cement paste .

3. Reducing the Risk of Chloride Attack Compared to calcium chloride, sodium thiocyanate, and calcium formate, CN both reduces the risk of chloride attack and avoids potential problems such as alkali-aggregate reaction (AAR) and the degradation of the microstructure of the slurry at a later stage .

4. Repair and Reinforcement of Cracks in Reinforced Concrete (RC) Structures A study investigated the physical properties of section-restoration mortar with CN and carbon dioxide (CO2) nanobubble mixing water to develop materials and methods for the repair and reinforcement of cracks in RC structures .

5. Increasing the Generation of Calcite-Based CaCO3 in the Cement Matrix The large amount of Ca2+ ions in these hydration products reacted with CO32− ions in CO2 nanobubble water, thereby increasing the generation of calcite-based CaCO3 in the cement matrix . This appears to have affected strength development and durability improvement via the densification of the structure .

6. Accelerating the Reaction of Cement Binders The influence of 2 and 4% calcium nitrate accelerator on early hydration of such binders was investigated by isothermal calorimetry as well as X-ray diffraction and thermogravimetry .

Mécanisme D'action

- Calcium nitrite has a dual mechanism for corrosion inhibition:

- Oxidizing Fe²⁺ ions : Nitrites oxidize Fe²⁺ ions, leading to the precipitation of poorly soluble iron oxy-hydroxides on the steel surface. This passivates the steel and prevents further corrosion .

Mode of Action

Action Environment

Safety and Hazards

Orientations Futures

There is ongoing research into the properties and applications of calcium nitrite. For example, a study has been conducted on the migration of nitrite corrosion inhibitor in calcium silicate hydrate nanopore . This research could potentially lead to new uses and applications for calcium nitrite in the future.

Propriétés

IUPAC Name |

calcium;dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONJRPXZCVADKF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(NO2)2, CaN2O4 | |

| Record name | calcium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitrite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065634 | |

| Record name | Calcium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Nitrous acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13780-06-8 | |

| Record name | Calcium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F538343O0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)

![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)